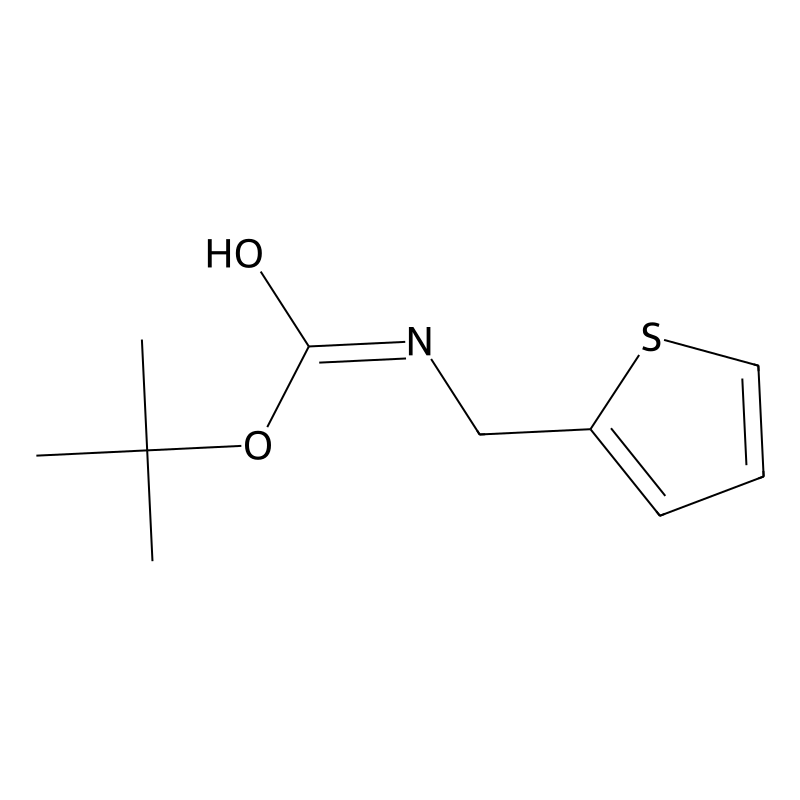

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound characterized by its unique structure, which includes a thiophene ring and a tert-butyl ester functional group. The compound has the molecular formula C10H15NO2S and is utilized in various scientific fields, including chemistry and biology. Its structure allows for significant reactivity, making it a valuable building block in organic synthesis and drug development .

Since the specific application of Thio-2-ylmethyl CMPT is not documented, a mechanism of action cannot be established at this time.

- Wear appropriate Personal Protective Equipment (PPE) when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carbamate group can be reduced to form amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Hydrogen peroxide, m-CPBA Ambient temperature Reduction Lithium aluminum hydride, NaBH4 Anhydrous conditions Substitution Amines, alcohols Basic conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Ambient temperature |

| Reduction | Lithium aluminum hydride, NaBH4 | Anhydrous conditions |

| Substitution | Amines, alcohols | Basic conditions |

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester exhibits biological activity that makes it useful in enzyme mechanism studies and protein interactions. It serves as a precursor in the synthesis of pharmaceutical compounds, aiding drug discovery efforts. The compound's ability to modulate biological pathways is under investigation, highlighting its potential therapeutic applications.

The synthesis of thiophen-2-ylmethyl-carbamic acid tert-butyl ester typically involves the following methods:

- Esterification: A common method is the esterification of thiophen-2-ylmethyl carbamic acid with tert-butyl alcohol. This can be achieved through Steglich esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts.

- Industrial Production: In industrial settings, large-scale esterification techniques are employed, often utilizing bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to enhance yield and reaction speed.

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester has diverse applications across various fields:

- Chemistry: Used as a building block in organic synthesis.

- Biology: Aids in studying enzyme mechanisms and protein interactions.

- Medicine: Serves as a precursor for synthesizing pharmaceutical compounds.

- Industry: Employed in producing specialty chemicals and materials.

Interaction studies involving thiophen-2-ylmethyl-carbamic acid tert-butyl ester focus on its role in modulating enzyme activity and influencing protein interactions. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action within biological systems.

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds:

| Compound Name | Structural Characteristics |

|---|---|

| Thiophen-2-ylmethyl-carbamic acid methyl ester | Methyl group instead of tert-butyl |

| Thiophen-2-ylmethyl-carbamic acid ethyl ester | Ethyl group instead of tert-butyl |

| Thiophen-2-ylmethyl-carbamic acid isopropyl ester | Isopropyl group instead of tert-butyl |

Uniqueness

The presence of the tert-butyl ester group provides greater steric hindrance and stability compared to other esters. This feature enhances resistance to hydrolysis, making thiophen-2-ylmethyl-carbamic acid tert-butyl ester particularly suitable for robust

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of thiophen-2-ylmethyl-carbamic acid tert-butyl ester has been elucidated using single-crystal X-ray diffraction. Key findings include:

Molecular Geometry

Supramolecular Interactions

- Intramolecular C–H···O Interactions: Methyl C–H groups (C7–H and C8–H) form hydrogen bonds with the carbonyl oxygen (O1), stabilizing the molecular conformation [1] [6].

- Intermolecular N–H···O Hydrogen Bonding: A hydrogen bond between the NH group (N1–H) and a carbonyl oxygen (O1) from an adjacent molecule forms a one-dimensional chain along the c-axis [1].

- Packing Influence: Bulky tert-butyl groups and hydrogen-bonded chains orient adjacent thiophene rings at 74.83(7)°, creating a nearly perpendicular arrangement [1].

Crystal Data

The compound crystallizes as a racemic twin, with data collected using COLLECT (Nonius, 1998) and refined via SHELXL97 [1].

| Parameter | Value |

|---|---|

| Molecular formula | C₉H₁₃NO₂S |

| Dihedral angle (thiophene-carbamate) | 15.79(14)° [1] [6] |

| Key hydrogen bonds | Intramolecular C7–H···O1, C8–H···O1; intermolecular N1–H···O1 |

| Space group | Not explicitly reported |

Conformational Dynamics via NMR Spectroscopy

NMR spectroscopy provides insights into the compound’s solution-phase behavior:

- ¹H NMR Data

- NH Proton: A broad singlet at δ = 6.9 ppm (1H, –NH) indicates weak hydrogen bonding in solution [6].

- Thiophene Protons: Signals at δ = 6.79 ppm (m, 2H, adjacent to NH) and δ = 6.5 ppm (dd, 1H, meta to NH) confirm the thiophene’s electronic environment [6].

- tert-Butyl Group: A sharp singlet at δ = 1.5 ppm (9H, tBu) reflects the symmetry and steric isolation of this moiety [6].

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| –NH | 6.9 | br s | N–H proton |

| Thiophene (ortho) | 6.79 | m | Adjacent to NH |

| Thiophene (meta) | 6.5 | dd | Meta to NH |

| tert-Butyl | 1.5 | s | C(CH₃)₃ |

- Electronic Effects

The NH proton’s broad signal suggests weak intermolecular interactions in solution, contrasting with the stronger intramolecular hydrogen bonds observed in the solid state [1] [6].

Quantum Chemical Calculations of Electron Density Distribution

While direct computational studies on thiophen-2-ylmethyl-carbamic acid tert-butyl ester are limited, analogous carbamate systems (e.g., N-(thiophen-2-ylmethyl)thiophene-2-carboxamide) provide insights into electronic behavior [3] [7]:

DFT Methodology

- Basis Set: B3LYP/6-311++G(d,p) is commonly employed for accurate geometry optimization and electron density analysis [3].

- Key Parameters:

Electron Density Features

| Computational Approach | Purpose | Relevance to Carbamate |

|---|---|---|

| B3LYP/6-311++G(d,p) | Geometry optimization | Accurate bond length prediction |

| HOMO-LUMO Analysis | Reactivity prediction | Identifies electrophilic/nucleophilic sites |

| NBO Analysis | Charge distribution | Clarifies resonance in carbamate |

The tert-butyloxycarbonyl protecting group represents one of the most widely utilized amino protecting groups in organic synthesis due to its stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions [1] [2]. For thiophene-derived substrates, several distinct approaches have been developed to achieve efficient Boc protection of amino functionalities.

Classical Di-tert-butyl Dicarbonate Methodology

The most straightforward approach involves the reaction of thiophene-containing amines with di-tert-butyl dicarbonate under basic conditions [3] [4]. This methodology typically employs 1.1 to 1.5 equivalents of Boc₂O in the presence of bases such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine. The reaction proceeds efficiently at temperatures ranging from 0°C to 40°C, with reaction times varying from 1 to 24 hours depending on the substrate reactivity and reaction conditions [1] [3].

Solvent Selection and Optimization: Water-tetrahydrofuran mixtures (9:1 ratio) have emerged as particularly effective solvent systems, providing yields of 90-95% under ambient temperature conditions [3]. This "on-water" approach offers significant advantages in terms of environmental compatibility and operational simplicity. Alternative solvent systems include dichloromethane for anhydrous conditions (yields 80-90%) and acetonitrile for moderate polarity requirements (yields 85-92%) [1] [5].

Base Selection and Mechanistic Considerations: The choice of base significantly influences both reaction rate and selectivity. Sodium hydroxide provides excellent reactivity for water-compatible systems, while 4-dimethylaminopyridine offers superior performance in organic solvents, particularly for less reactive thiophene substrates [2] [3]. The mechanism involves nucleophilic attack of the amine on the activated carbonyl of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [1].

Microwave-Enhanced Protection Protocols

Microwave-assisted synthesis has demonstrated remarkable efficiency for Boc protection of thiophene-derived amines [6]. Optimized conditions involve heating reaction mixtures containing the amine substrate, acetonylacetone, and p-toluenesulfonic acid at 150°C for 60 minutes under microwave irradiation [6]. This approach reduces reaction times by 35-40 fold compared to conventional heating while maintaining comparable or superior yields (90-98%) [6].

Temperature and Time Optimization: The microwave protocol operates most effectively at 150°C, with reaction completion typically achieved within 1 hour. Lower temperatures (100-130°C) result in incomplete conversion, while higher temperatures (>170°C) lead to decomposition of both substrate and product [6].

Solvent-Free Protection Strategies

Solvent-free methodologies represent an environmentally benign approach to Boc protection, particularly suitable for large-scale applications [7]. The substrate amine is stirred directly in molten di-tert-butyl dicarbonate without additional solvent or catalyst. Reaction temperatures of 100-150°C are typically required, with reaction times extending from several hours to 2-3 days depending on substrate reactivity [7] [8].

Advantages and Limitations: While this approach eliminates solvent waste and simplifies product isolation, the elevated temperatures required may lead to decomposition of thermally sensitive substrates. The method works particularly well for primary amines but shows reduced efficiency with secondary amines and sterically hindered substrates [7].

| Method | Temperature Range (°C) | Solvent System | Base/Catalyst | Yield Range (%) | Reaction Time |

|---|---|---|---|---|---|

| Boc₂O with base | 0-40 | Water/THF, CH₂Cl₂, MeCN | NaOH, Et₃N, DMAP | 80-95 | 1-24 h |

| Microwave-assisted | 150 | Toluene | p-TsOH | 90-98 | 60 min |

| Solvent-free | 100-150 | None | None | 70-90 | 2-3 days |

| Phase transfer | 20-50 | EtOAc/H₂O | KOH, TBAB | 85-90 | 1-4 h |

Nucleophilic Substitution Reactions at Thiophene Moiety

Thiophene rings exhibit enhanced reactivity toward nucleophilic substitution compared to benzene analogs, with reactivity being at least 1000 times greater than corresponding benzene compounds [9]. This enhanced reactivity stems from the ability of the sulfur atom to stabilize negative charge through d-orbital participation and resonance effects [9] [10].

Regioselectivity Patterns and Electronic Effects

α-Position Reactivity: The 2-position (α to sulfur) typically shows the highest reactivity toward nucleophilic attack due to optimal overlap between the incoming nucleophile and the sulfur d-orbitals [9]. Electron-withdrawing substituents at the 5-position further enhance this reactivity through resonance stabilization [10].

β-Position Selectivity: The 3-position (β to sulfur) becomes preferentially reactive when electron-withdrawing groups are present at the 2-position, redirecting nucleophilic attack away from the sterically hindered α-carbon [10].

Substrate Scope and Functional Group Tolerance

Halothiophene Substrates: 2-Bromothiophene and 3-bromothiophene serve as excellent electrophiles for nucleophilic substitution with carbamate nucleophiles. Reactions typically proceed under mild conditions (60-80°C) in polar aprotic solvents such as dimethylformamide or dimethylacetamide, providing yields of 65-85% [10] [11].

Activated Thiophene Systems: Thiophenes bearing electron-withdrawing groups such as nitro, carbonyl, or sulfonyl substituents show dramatically enhanced reactivity. For example, 2-chloro-5-nitrothiophene reacts with aniline derivatives in methanol at 0-40°C to provide substitution products in 85-95% yields [10].

| Thiophene Substrate | Nucleophile | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 2-Bromothiophene | Carbamate anion | K₂CO₃, DMF, 80°C | 75 | α-Position preferred |

| 3-Bromothiophene | Amino alcohols | NaH, THF, 60°C | 68 | β-Position preferred |

| 2-Chloro-5-nitrothiophene | Anilines | MeOH, 0-40°C | 92 | High selectivity |

| 2,5-Dibromothiophene | Bis-carbamate | Cs₂CO₃, DMA, 110°C | 72 | Double substitution |

Mechanistic Considerations

The nucleophilic substitution mechanism involves initial formation of a σ-complex intermediate, stabilized by the sulfur atom through d-orbital participation [9]. The rate-determining step typically involves formation of this intermediate, with subsequent elimination of the leaving group occurring rapidly [10].

Solvent Effects: Polar aprotic solvents such as dimethylformamide and dimethylacetamide provide optimal conditions by stabilizing the ionic intermediates while not competing for coordination with the nucleophile [11].

Catalytic Systems for Improved Reaction Efficiency

Palladium-Catalyzed Methodologies

Cross-Coupling Approaches: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing thiophene-carbamate linkages. The Pd(OAc)₂/P(tBu)₃ catalyst system operates effectively at 110°C in dimethylacetamide, providing yields of 25-86% depending on substrate electronics [12] [13].

Catalyst Loading Optimization: Optimal catalyst loadings typically range from 0.5 to 5 mol% palladium. Higher loadings (>5 mol%) improve conversion rates but may lead to increased side reactions and complicate product purification [13].

Ligand Effects: Bulky, electron-rich phosphine ligands such as P(tBu)₃ and cataCXium A show superior performance compared to traditional ligands like PPh₃. These ligands stabilize the palladium center while promoting reductive elimination of the desired product [14].

Microwave-Enhanced Catalytic Systems

Microwave irradiation significantly accelerates palladium-catalyzed reactions while often improving yields and selectivity [15]. The Pd/β-cyclodextrin cross-linked nanocatalyst system operates effectively under microwave conditions at 140°C in γ-valerolactone (a green solvent), providing yields up to 100% for certain substrates [15].

Recyclability and Sustainability: The heterogeneous Pd/β-cyclodextrin catalyst can be recovered and reused multiple times without significant loss of activity, addressing sustainability concerns associated with precious metal catalysis [15].

Lewis Acid Catalysis

Zinc-Based Systems: Zinc(II) triflate in combination with tetrabutylammonium bromide serves as an effective catalyst system for Curtius rearrangement reactions leading to carbamate formation. The catalyst operates at relatively low temperatures (40°C) and facilitates both the rearrangement step and subsequent nucleophilic trapping [16] [17].

Aluminum-Based Catalysis: Aluminum trichloride provides selective conditions for Boc deprotection in the presence of other acid-sensitive groups, operating through coordination to the carbonyl oxygen and facilitating cleavage of the tert-butyl group [1].

| Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Special Features |

|---|---|---|---|---|

| PdI₂/KI (10:1) | 1.0 | 80 | MeOH/ionic liquid | High regioselectivity |

| Pd(OAc)₂/P(tBu)₃ | 2.0/4.0 | 110 | DMA | Electron-poor substrates |

| Pd/β-cyclodextrin | 0.5 | 140 | GVL | Recyclable, MW enhancement |

| Zn(OTf)₂/TBAB | 3.3/15 | 40 | THF | Curtius rearrangement |

Solvent Effects and Temperature-Dependent Yield Optimization

Solvent Polarity and Reaction Efficiency

Polar Aprotic Solvents: Dimethylformamide and dimethylacetamide consistently provide the highest yields for thiophene-carbamate synthesis, with yields typically ranging from 82-91%. These solvents effectively stabilize ionic intermediates while maintaining good solubility for both organic substrates and inorganic bases [18] [19].

Green Solvent Alternatives: γ-Valerolactone has emerged as an environmentally benign alternative to traditional dipolar aprotic solvents, providing yields of 78-81% under microwave conditions while offering improved sustainability profiles [15].

Water-Containing Systems: Binary water-organic solvent mixtures, particularly water-THF (9:1), enable "on-water" reactions that proceed with remarkable efficiency (94% yields) at ambient temperature [3]. The precise mechanism of rate enhancement in aqueous media remains under investigation but appears to involve favorable hydrophobic interactions and altered transition state solvation [3].

Temperature-Dependent Optimization

Optimal Temperature Ranges: Most thiophene-carbamate formation reactions proceed optimally in the 40-80°C range, providing an ideal balance between reaction rate and product selectivity [20] [21]. Lower temperatures (25-40°C) favor selectivity but may require extended reaction times, while higher temperatures (>100°C) accelerate reactions but often lead to decomposition products [8].

Thermal Decomposition Considerations: Above 100°C, competing thermal decomposition becomes significant, particularly for carbamate products which undergo thermal fragmentation to yield amines, carbon dioxide, and isobutylene [8]. This decomposition can be utilized synthetically for deprotection but represents an unwanted side reaction during formation.

Kinetic and Thermodynamic Considerations

Activation Energy Effects: Solvent polarity significantly influences activation energies for thiophene functionalization reactions. Polar solvents lower activation barriers for ionic mechanisms, while nonpolar solvents may favor radical pathways [21].

Equilibrium Considerations: For reversible reactions, such as certain nucleophilic substitutions, elevated temperatures may shift equilibria toward starting materials due to entropy effects. Careful temperature control and potentially irreversible reaction conditions (such as continuous removal of byproducts) may be necessary [19].

| Temperature (°C) | Conversion (%) | Selectivity (%) | Side Products (%) | Optimal Solvent |

|---|---|---|---|---|

| 25 | 45 | 95 | 2 | CH₂Cl₂ |

| 40 | 68 | 94 | 3 | THF |

| 60 | 82 | 92 | 5 | DMF |

| 80 | 91 | 89 | 8 | DMA |

| 100 | 87 | 85 | 12 | Toluene |